Advanced Technical Guide: Physicochemical Profiling, Synthesis, and SDS Protocols for CAS 139481-72-4
Advanced Technical Guide: Physicochemical Profiling, Synthesis, and SDS Protocols for CAS 139481-72-4
Executive Summary
As a Senior Application Scientist, it is critical to understand not just the structural properties of an active pharmaceutical ingredient (API), but the entire mechanistic pathway of its intermediates. CAS 139481-72-4, chemically known as 2-Ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (commonly referred to as Trityl Candesartan), is a pivotal protected intermediate[1]. While often discussed alongside its esterified derivatives (such as N-Trityl Candesartan Ethyl Ester), CAS 139481-72-4 itself serves as the critical junction in the synthesis of the antihypertensive drug Candesartan Cilexetil[2].
This whitepaper provides a comprehensive, self-validating framework covering the physicochemical data, Safety Data Sheet (SDS) handling protocols, mechanistic synthesis, and analytical characterization of CAS 139481-72-4.
Physicochemical Profiling & Structural Elucidation
Understanding the molecular architecture of Trityl Candesartan is essential for predicting its behavior during synthesis and chromatographic separation. The bulky triphenylmethyl (trityl) group serves as a sterically hindering protecting group for the tetrazole ring. By masking the acidic tetrazole proton, the trityl group prevents unwanted side reactions and ensures regioselectivity during the subsequent alkylation step[1].
Table 1: Physicochemical Properties of CAS 139481-72-4
| Property | Value / Specification |
| CAS Number | 139481-72-4[3] |
| Chemical Name | Trityl Candesartan / Candesartan N1-Trityl Impurity[4] |
| Molecular Formula | C43H34N6O3[3] |
| Molecular Weight | 682.77 g/mol [3] |
| Appearance | Off-White Solid[5] |
| Solubility | Soluble in Methanol, Dichloromethane[6] |
| Storage Temperature | 2-8°C (Refrigerated)[6] |
Safety Data Sheet (SDS) & Hazard Mitigation Protocol
Handling pharmaceutical intermediates requires strict adherence to Globally Harmonized System (GHS) protocols. CAS 139481-72-4 presents specific acute toxicity hazards. The following safety parameters must be integrated into laboratory workflows to ensure personnel safety and material integrity.
Table 2: GHS Safety and Hazard Classification
| Hazard Category | Specification / Precautionary Statement |
| GHS Classification | Warning: H302 (Harmful if swallowed)[7] |
| Prevention (P-Statements) | P210 (Keep away from heat/sparks), P264 (Wash hands thoroughly), P280 (Wear PPE)[3] |
| Response (P-Statements) | P302+P352 (IF ON SKIN: Wash with soap/water), P305+P351+P338 (IF IN EYES: Rinse cautiously)[3] |
| Extinguishing Media | CO2, foam, or dry extinguishing powder (P370+P378)[3] |
| Engineering Controls | Explosion-proof electrical/ventilating equipment (P241)[3] |
Self-Validating Handling Protocol
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Preparation : Don standard PPE (nitrile gloves, lab coat, NIOSH-approved safety goggles). Gloves must be inspected prior to use and removed using proper techniques to avoid skin contact[3].
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Dispensing : Conduct all mass transfers within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.
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Decontamination : Post-handling, wash all contact surfaces with a methanol/water gradient, followed by standard laboratory detergent.
Mechanistic Synthesis & Workflow
The synthesis of Candesartan Cilexetil relies heavily on the transient protection of the tetrazole moiety. If the tetrazole is left unprotected, the subsequent esterification with 1-chloroethyl cyclohexyl carbonate yields a complex mixture of N-alkylated impurities[1]. The tritylation of Candesartan to form CAS 139481-72-4 ensures strict regioselectivity.
Synthesis pathway of Candesartan Cilexetil highlighting CAS 139481-72-4.
Step-by-Step Synthesis Protocol for CAS 139481-72-4
Note: This protocol is adapted from validated industrial methodologies[8].
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Reaction Initiation : Dissolve Candesartan in a biphasic mixture of dichloromethane (DCM) and water[8].
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Reagent Addition : Introduce triphenyl chloromethane (trityl chloride) to the organic layer while maintaining the temperature strictly between 25-35°C[8]. The causality here is critical: exceeding 35°C accelerates the degradation of the intermediate and promotes unwanted side reactions.
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Monitoring : Stir the reaction mixture until the residual Candesartan concentration falls below 1.0%, as monitored by HPLC[8].
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Workup : Wash the organic layer with distilled water to remove water-soluble byproducts. Separate and dry the organic layer under reduced pressure[8].
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Crystallization : Induce crystallization by adding anhydrous ethanol. Filter the resulting off-white crystals and dry under a vacuum to yield high-purity Trityl Candesartan[8].
Analytical Characterization (HPLC/MS)
To ensure the trustworthiness of the synthesized intermediate, rigorous analytical profiling is mandatory. Trityl Candesartan can persist as an impurity (Candesartan N1-Trityl Impurity) in the final API if the detritylation step is incomplete[1].
Step-by-Step HPLC Protocol for Impurity Profiling
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Sample Preparation : Dissolve 10 mg of the sample in 10 mL of HPLC-grade Methanol to achieve a concentration of 1 mg/mL.
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Column Selection : Utilize a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to accommodate the highly hydrophobic trityl group.
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Mobile Phase : Employ a gradient elution consisting of Buffer (0.1% Formic acid in water) and Acetonitrile.
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Detection : Set the UV detector to 254 nm. The bulky aromatic trityl group provides strong UV absorbance, ensuring high sensitivity.
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Data Interpretation : Trityl Candesartan will elute significantly later than deprotected Candesartan due to its increased lipophilicity. Confirm the identity of the peak via LC-MS, targeting the [M+H]+ ion at m/z 683.2.
References
- European Patent Office.EP3312174A1 - Method for preparing trityl candesartan.
-
ResearchGate. Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collect. Czech. Chem. Commun. 2009.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. file.ambeed.com [file.ambeed.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Trityl candesartan | 139481-72-4 [chemicalbook.com]
- 6. allmpus.com [allmpus.com]
- 7. echemi.com [echemi.com]
- 8. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
